molecular formula C23H20N2O2S2 B11081424 3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide

3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide

Cat. No.: B11081424
M. Wt: 420.6 g/mol
InChI Key: CTZPKXBPDDLJJI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide is a complex organic compound that features a benzothiazole ring and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide typically involves the reaction of 2-mercaptobenzothiazole with appropriate benzyloxyphenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to therapeutic effects, such as anti-cancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C23H20N2O2S2/c26-22(14-15-28-23-25-20-8-4-5-9-21(20)29-23)24-18-10-12-19(13-11-18)27-16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,26)

InChI Key

CTZPKXBPDDLJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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